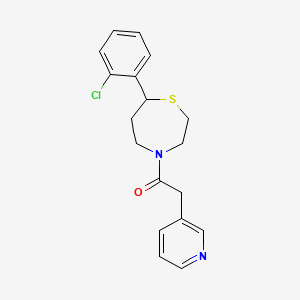

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and function of B cells, which are a type of white blood cell that plays a vital role in the immune system.

Scientific Research Applications

- Thiazepanone has demonstrated promising anticancer activity in preclinical studies. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and safety for potential clinical use .

- Thiazepanone’s chemical structure suggests potential neuroprotective properties. It interacts with neurotransmitter receptors and modulates neuronal signaling pathways. Researchers are investigating its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early findings indicate that it may enhance cognitive function and protect against neuronal damage .

- Thiazepanone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes. Researchers are exploring its use as a novel antibiotic, especially against drug-resistant strains. Its unique thiazepane scaffold provides a fresh avenue for drug development .

- Thiazepanone shows promise as an anti-inflammatory agent. It suppresses pro-inflammatory cytokines and modulates immune responses. Researchers are investigating its potential in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Its selective action makes it an attractive candidate for targeted therapies .

- Thiazepanone’s interaction with neurotransmitter systems suggests potential applications in psychiatric disorders. It may influence mood, anxiety, and cognition. Researchers are studying its effects in animal models of depression, anxiety, and schizophrenia. Clinical trials are needed to validate its efficacy and safety in humans .

- Beyond its biological activities, thiazepanone serves as a valuable building block in organic synthesis. Medicinal chemists use it to create diverse derivatives with modified properties. These derivatives can be fine-tuned for specific applications, such as designing new drugs or functional materials .

Anticancer Potential

Neurological Disorders

Antibacterial Agent

Anti-inflammatory Effects

Psychiatric Disorders

Organic Synthesis and Medicinal Chemistry

properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-23-17)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKOPLWMSYJCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445545.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2445551.png)

![2-Bromo-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B2445556.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B2445560.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.4]octane](/img/structure/B2445563.png)